Cas no 320416-17-9 ((1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one)

(1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one is a conjugated enone derivative featuring a dimethylamino group and a methoxyphenyl substituent. This compound exhibits notable electronic and structural properties due to its extended π-conjugation, making it valuable in organic synthesis and materials science. The presence of both electron-donating (dimethylamino) and electron-withdrawing (enone) moieties enhances its reactivity in Michael additions and cycloadditions. Its methoxyphenyl group further contributes to stability and solubility in polar solvents. This molecule is particularly useful as an intermediate in the synthesis of heterocyclic compounds, pharmaceuticals, and functional materials, where its tunable electronic characteristics and rigid framework are advantageous.
(1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one structure
320416-17-9 structure
Product Name:(1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one
CAS No:320416-17-9
MF:C14H17NO2
MW:231.290283918381
CID:4712627
Update Time:2025-10-31

(1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one Chemical and Physical Properties

Names and Identifiers

    • (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one
    • R2402
    • 1,4-pentadien-3-one, 1-(dimethylamino)-5-(4-methoxyphenyl)-, (1E,4E)-
    • (1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one
    • Inchi: 1S/C14H17NO2/c1-15(2)11-10-13(16)7-4-12-5-8-14(17-3)9-6-12/h4-11H,1-3H3/b7-4+,11-10+
    • InChI Key: CBUFWNOYKAVVIK-QPABKMLOSA-N
    • SMILES: O(C)C1C=CC(/C=C/C(/C=C/N(C)C)=O)=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 287
  • Topological Polar Surface Area: 29.5

(1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E265225-250mg
(1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one
320416-17-9
250mg
$ 185.00 2022-06-05
TRC
E265225-500mg
(1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one
320416-17-9
500mg
$ 300.00 2022-06-05
TRC
E265225-1000mg
(1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one
320416-17-9
1g
$ 480.00 2022-06-05
A2B Chem LLC
AG00398-500mg
1-(DIMETHYLAMINO)-5-(4-METHOXYPHENYL)-1,4-PENTADIEN-3-ONE
320416-17-9 >95%
500mg
$412.00 2024-04-20
A2B Chem LLC
AG00398-1g
1-(DIMETHYLAMINO)-5-(4-METHOXYPHENYL)-1,4-PENTADIEN-3-ONE
320416-17-9 >95%
1g
$439.00 2024-04-20

Additional information on (1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one

Research Brief on (1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one (CAS: 320416-17-9)

The compound (1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one (CAS: 320416-17-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and mechanistic insights.

Recent studies have highlighted the compound's role as a versatile scaffold in drug discovery. Its structure, featuring a conjugated dienone system and a dimethylamino group, allows for interactions with various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against protein kinases involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

In terms of synthesis, advancements have been made in optimizing the yield and purity of (1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one. A novel catalytic method utilizing palladium-based catalysts was reported in Organic Letters (2024), achieving a 92% yield under mild conditions. This method significantly reduces the production cost and environmental impact compared to traditional approaches.

Mechanistic studies have revealed that the compound's biological activity is linked to its ability to modulate redox signaling pathways. Research published in Cell Chemical Biology (2023) identified that it selectively targets thioredoxin reductase, an enzyme critical for maintaining cellular redox balance. This finding opens new avenues for its application in cancer therapy, where redox imbalance is a hallmark feature.

Despite these promising results, challenges remain in the clinical translation of this compound. Pharmacokinetic studies indicate low oral bioavailability, necessitating further structural modifications or formulation strategies. Ongoing research is exploring prodrug approaches and nanoparticle-based delivery systems to overcome these limitations.

In conclusion, (1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one represents a promising candidate for therapeutic development, with applications spanning inflammation, cancer, and oxidative stress-related diseases. Future studies should focus on optimizing its drug-like properties and validating its efficacy in preclinical models.

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